(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyrrolidine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin with appropriate aldehydes and ketones under acidic or basic conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the pyrrolidine ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in the synthesis of high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules and as a biochemical probe.
Uniqueness
Its combination of benzodioxin and pyrrolidine rings, along with phenyl groups, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H23NO5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23NO5/c29-25(20-11-12-21-22(17-20)33-16-15-32-21)23-24(19-9-5-2-6-10-19)28(27(31)26(23)30)14-13-18-7-3-1-4-8-18/h1-12,17,24,29H,13-16H2/b25-23+ |
InChI Key |
XAQMSBZBCBDDOU-WJTDDFOZSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5)/O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.